molecular formula C6H15NO2Si B3220608 (2R)-2-amino-3-(trimethylsilyl)propanoic acid CAS No. 119906-45-5

(2R)-2-amino-3-(trimethylsilyl)propanoic acid

Cat. No.: B3220608
CAS No.: 119906-45-5
M. Wt: 161.27 g/mol
InChI Key: MNHNHHIHUYPXHP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-amino-3-(trimethylsilyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a trimethylsilyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-(trimethylsilyl)propanoic acid typically involves the protection of the amino group followed by the introduction of the trimethylsilyl group. One common method is the reaction of a protected amino acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-amino-3-(trimethylsilyl)propanoic acid can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amino acid derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, organometallic reagents, and other nucleophiles under controlled temperatures and inert atmospheres.

Major Products Formed:

  • Oxidized derivatives such as oxo-amino acids.
  • Reduced derivatives such as amino alcohols.
  • Substituted derivatives with various functional groups replacing the trimethylsilyl group.

Scientific Research Applications

Chemistry: (2R)-2-amino-3-(trimethylsilyl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its unique structure allows for selective reactions, making it valuable in the development of new chemical entities.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can serve as a substrate or inhibitor in enzymatic assays, providing insights into biochemical pathways.

Medicine: The compound has potential applications in drug development, particularly in designing molecules with improved pharmacokinetic properties. Its trimethylsilyl group can enhance the stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(trimethylsilyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylsilyl group can influence the compound’s binding affinity and selectivity, modulating its biological activity. The amino and carboxyl groups play crucial roles in forming hydrogen bonds and ionic interactions with target molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

    (2R)-2-amino-3-(methylsilyl)propanoic acid: Similar structure but with a methylsilyl group instead of a trimethylsilyl group.

    (2R)-2-amino-3-(ethylsilyl)propanoic acid: Contains an ethylsilyl group, leading to different chemical and physical properties.

    (2R)-2-amino-3-(phenylsilyl)propanoic acid: Features a phenylsilyl group, which can significantly alter its reactivity and applications.

Uniqueness: (2R)-2-amino-3-(trimethylsilyl)propanoic acid is unique due to its trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring enhanced stability and selective reactivity.

Properties

IUPAC Name

(2R)-2-amino-3-trimethylsilylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2Si/c1-10(2,3)4-5(7)6(8)9/h5H,4,7H2,1-3H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHNHHIHUYPXHP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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